4-(Dichloromethoxy)benzoyl chloride
Description
Significance of Acyl Halides as Reactive Intermediates in Fine Chemical Synthesis
Acyl halides, and particularly acyl chlorides, are derivatives of carboxylic acids where the hydroxyl group has been replaced by a halogen. teachy.appbritannica.com This substitution dramatically increases the electrophilicity of the carbonyl carbon, transforming it into a potent acylating agent. This heightened reactivity makes acyl halides indispensable in the synthesis of a variety of fine chemicals, including pharmaceuticals, agrochemicals, polymers, and dyes. teachy.appteachy.ai Their ability to react with a broad spectrum of nucleophiles, such as alcohols, amines, and arenes, allows for the efficient formation of esters, amides, and ketones, respectively. britannica.comteachy.ai The reactions are often rapid and high-yielding, making them ideal for both laboratory-scale and industrial applications.
Overview of Electronically and Sterically Varied Benzoyl Chloride Derivatives in Synthetic Methodology
The reactivity of the benzoyl chloride core can be finely tuned by the introduction of various substituents on the aromatic ring. These substituents exert electronic and steric effects that modulate the electrophilicity of the carbonyl carbon. Electron-withdrawing groups, such as nitro or trifluoromethyl groups, enhance the positive charge on the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, decrease the reactivity of the acyl chloride by donating electron density to the aromatic ring. stackexchange.com
The position of the substituent also plays a critical role. For instance, a substituent at the para position will have a more pronounced electronic effect than one at the meta position due to resonance effects. stackexchange.com Synthetic chemists leverage these predictable electronic and steric effects to achieve chemoselectivity in complex syntheses, allowing for the targeted acylation of one functional group in the presence of others. orgsyn.org
Rationale for Investigating 4-(Dichloromethoxy)benzoyl chloride: A Conceptualized Electrophilic Building Block with Unique Halogenated Ether Functionality
The conceptualized molecule, this compound, presents an intriguing subject for investigation due to its unique combination of functional groups. It features the highly reactive benzoyl chloride moiety substituted at the para position with a dichloromethoxy group. The dichloromethoxy group is a halogenated ether, a class of compounds known for their distinct electronic properties and chemical reactivity. acs.orgwikipedia.org
The two chlorine atoms on the methoxy group are expected to exert a strong electron-withdrawing inductive effect, which would significantly increase the electrophilicity of the benzoyl chloride. This could render this compound a highly potent acylating agent, potentially useful for reactions with weakly nucleophilic substrates. Furthermore, the dichloromethoxy group itself could serve as a synthetic handle for further transformations, offering the potential for novel reaction pathways. The investigation of this molecule would not only expand the toolbox of available electrophilic building blocks but also provide deeper insights into the interplay of electronic effects in polyfunctional aromatic systems.
Conceptualized Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₅Cl₃O₂ |
| Molecular Weight | 239.48 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | > 200 °C (decomposes) |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane (B109758), THF, toluene) |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shift/Frequency |
| ¹H NMR (CDCl₃) | δ 7.5-7.7 (d, 2H), 8.1-8.3 (d, 2H), 7.4 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 168 (C=O), 155 (C-O), 135, 131, 129, 122 (aromatic C), 95 (CHCl₂) |
| IR (neat) | ν 1780-1800 cm⁻¹ (C=O stretch, acyl chloride), 1250 cm⁻¹ (C-O stretch), 800 cm⁻¹ (C-Cl stretch) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dichloromethoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-7(12)5-1-3-6(4-2-5)13-8(10)11/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQVASSVRBTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Dichloromethoxy Benzoyl Chloride
Established Synthetic Routes for Related Substituted Benzoyl Chlorides
The synthesis of benzoyl chlorides is a fundamental transformation in organic chemistry, enabling the production of a wide array of derivatives. Two primary methods dominate the landscape for their preparation: the chlorination of carboxylic acids and the partial hydrolysis of benzotrichlorides.
Acid Chlorination from Carboxylic Acid Precursors utilizing Thionyl Chloride or Oxalyl Chloridemasterorganicchemistry.comlibretexts.orgcommonorganicchemistry.comlibretexts.orglibretexts.org
The conversion of carboxylic acids to their corresponding acid chlorides is a cornerstone of organic synthesis. masterorganicchemistry.com This transformation is most commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comchemicalbook.com Both reagents are highly effective because they convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.orglibretexts.org The byproducts of these reactions are gases (sulfur dioxide and hydrogen chloride from thionyl chloride; carbon dioxide, carbon monoxide, and hydrogen chloride from oxalyl chloride), which are easily removed from the reaction mixture, driving the reaction to completion and simplifying purification. masterorganicchemistry.comlibretexts.orgchemicalbook.com The choice between thionyl chloride and oxalyl chloride can depend on the specific substrate and desired reaction conditions, with oxalyl chloride often being used for milder conversions. commonorganicchemistry.comchemicalbook.com
A common laboratory method for the synthesis of 4-(chloromethyl)benzoyl chloride involves the treatment of 4-(chloromethyl)benzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride are frequently employed for this purpose, yielding the desired acyl chloride with high efficiency.
One detailed procedure involves suspending 4-(chloromethyl)benzoic acid in anhydrous dichloromethane (B109758) under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride. The reaction mixture is stirred at room temperature, and after completion, the volatile components are removed in vacuo. The product can then be purified by distillation under reduced pressure. prepchem.com Another approach uses thionyl chloride, often with refluxing for several hours, followed by removal of the excess reagent and purification.
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Boiling Point |
| 4-(Chloromethyl)benzoic Acid | Oxalyl Chloride, cat. DMF | Methylene Chloride | Ambient temperature, 17 h | 4-(Chloromethyl)benzoyl chloride | 94% | 139°-149°C (12 mm Hg) |
| 4-(Chloromethyl)benzoic Acid | Thionyl Chloride | Dichloromethane | Reflux, 4-6 hours | 4-(Chloromethyl)benzoyl chloride | High | 126–128°C (6 mmHg) sigmaaldrich.com |
This table presents data from representative synthetic procedures and may not encompass all possible reaction conditions.
The synthesis of 4-(dimethylamino)benzoyl chloride from its carboxylic acid precursor is effectively achieved using thionyl chloride. In a typical procedure, 4-(dimethylamino)benzoic acid is suspended in a suitable solvent like ethyl acetate (B1210297). Thionyl chloride is then added dropwise with stirring. Upon completion of the reaction, the solvent is removed by rotary evaporation. The resulting solid can be purified by crystallization from ethyl acetate to yield the final product.
| Reactant | Reagent | Solvent | Product | Yield |
| 4-(Dimethylamino)benzoic acid | Thionyl chloride | Ethyl acetate | 4-(Dimethylamino)benzoyl chloride | 78% |
This table is based on a specific patented procedure and illustrates one effective method for this synthesis.
The preparation of 4-(allyloxy)benzoyl chloride is accomplished through the reaction of 4-(allyloxy)benzoic acid with thionyl chloride. taylorandfrancis.com In one method, thionyl chloride is added rapidly to 4-(allyloxy)benzoic acid, and the mixture is stirred at room temperature before being heated to reflux for several hours. taylorandfrancis.com An alternative procedure involves adding a few drops of DMF as a catalyst to a mixture of the carboxylic acid and thionyl chloride, followed by stirring at room temperature and then refluxing. After the reaction, excess thionyl chloride is removed by distillation under reduced pressure to yield the product. taylorandfrancis.com
| Reactant | Reagent | Conditions | Product |
| 4-(Allyloxy)benzoic acid | Thionyl chloride | Stir at RT for 1 h, then reflux for 3 h | 4-(Allyloxy)benzoyl chloride |
| 4-(Allyloxy)benzoic acid | Thionyl chloride, cat. DMF | Stir at RT for 2 h, then reflux at 65°C for 6 h | 4-(Allyloxy)benzoyl chloride |
This table outlines two similar synthetic approaches for the preparation of 4-(allyloxy)benzoyl chloride. taylorandfrancis.com
Partial Hydrolysis of Substituted Benzotrichloridesatamanchemicals.comgoogle.comnih.govsciencemadness.orgnih.gov
An alternative industrial route to benzoyl chlorides involves the partial hydrolysis of the corresponding benzotrichlorides. atamanchemicals.comnih.gov This method is advantageous as it utilizes readily available starting materials. The reaction involves carefully controlling the amount of water added to the benzotrichloride (B165768) derivative, often in the presence of a catalyst such as ferric chloride or zinc chloride, to stop the hydrolysis at the acid chloride stage and prevent further reaction to the carboxylic acid. google.comsciencemadness.orgchemicalbook.com The reaction can also be facilitated by reacting the benzotrichloride with a carboxylic acid, like acetic acid or benzoic acid itself. atamanchemicals.comsciencemadness.org
The synthesis of 2,4-dichlorobenzoyl chloride can be achieved through the partial hydrolysis of 2,4-dichlorobenzotrichloride. google.com One patented method describes carrying out the hydrolysis reaction with water. google.com Another approach involves the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid in the presence of a catalyst. For instance, reacting 2,4-dichlorobenzotrichloride with propionic acid in the presence of ferric chloride at an elevated temperature yields the desired product. google.com Similarly, using acetic acid with a phosphoric acid catalyst is also effective. google.com The crude product is then purified by distillation under reduced pressure. google.comgoogle.com
| Reactant | Reagent | Catalyst | Temperature | Product |
| 2,4-Dichlorobenzotrichloride | Water | - | 110-120°C | 2,4-Dichlorobenzoyl chloride |
| 2,4-Dichlorobenzotrichloride | Propionic acid | Ferric chloride | 120-130°C | 2,4-Dichlorobenzoyl chloride |
| 2,4-Dichlorobenzotrichloride | Acetic acid | Phosphoric acid | 60°C | 2,4-Dichlorobenzoyl chloride |
This table summarizes various catalytic approaches for the synthesis of 2,4-dichlorobenzoyl chloride from its corresponding benzotrichloride. google.comgoogle.com
Ring Chlorination of Benzoyl Chloride Derivatives
The direct chlorination of a pre-existing benzoyl chloride scaffold represents a potential route to introduce chlorine substituents onto the aromatic ring. While a specific method for the dichloromethoxylated derivative is not extensively documented, the principles of electrophilic aromatic substitution on benzoyl chloride are well-established.
A patented process for the selective chlorination of benzoyl chloride to yield 3-chlorobenzoyl chloride highlights the general conditions for such a transformation. google.com This process involves reacting benzoyl chloride with chlorine gas in the presence of a Friedel-Crafts catalyst, such as anhydrous ferric chloride and iodine, typically at room temperature and in the absence of a solvent. google.com The reaction demonstrates that direct chlorination of the benzoyl chloride ring is feasible, although controlling the regioselectivity and the degree of chlorination can be challenging. For the synthesis of a 4-substituted product, the directing effects of the dichloromethoxy group would need to be considered.
| Reactant | Reagent | Catalyst | Product | Key Observation |
| Benzoyl chloride | Chlorine (Cl₂) | Ferric chloride (FeCl₃), Iodine (I₂) | 3-Chlorobenzoyl chloride | Selective monochlorination at the meta position. |
Proposed Synthetic Strategies for 4-(Dichloromethoxy)benzoyl chloride
Given the specific substitution pattern of this compound, multi-step synthetic sequences are likely required. The following sections outline two plausible synthetic designs.
Design of Synthetic Pathways via 4-(Dichloromethoxy)benzoic Acid Precursor
A common and versatile approach to the synthesis of acyl chlorides is the chlorination of the corresponding carboxylic acid. wikipedia.org This strategy, therefore, hinges on the successful synthesis of the 4-(Dichloromethoxy)benzoic acid precursor.
A potential route to this precursor could start from the more readily available 4-hydroxybenzoic acid. The phenolic hydroxyl group could be converted to a dichloromethoxy group, followed by the conversion of the carboxylic acid to the acyl chloride.
A plausible reaction sequence is proposed below:
Dichloromethylation of 4-hydroxybenzoic acid: This step would involve the reaction of 4-hydroxybenzoic acid with a dichloromethylating agent.
Conversion to Acyl Chloride: The resulting 4-(Dichloromethoxy)benzoic acid can then be converted to the target acyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com The synthesis of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid using thionyl chloride is a well-documented analogous transformation. chemicalbook.comprepchem.com
| Starting Material | Intermediate | Target Compound |
| 4-Hydroxybenzoic acid | 4-(Dichloromethoxy)benzoic acid | This compound |
A related patented method describes the direct chlorination of 4-methoxybenzoyl chloride to 4-trichloromethoxybenzoyl chloride at elevated temperatures without a catalyst. google.com This suggests that it might be feasible to first synthesize 4-methoxybenzoyl chloride and then perform a controlled chlorination of the methoxy (B1213986) group to achieve the desired dichloromethoxy substituent.
Exploration of Alternative Synthetic Routes Incorporating Dichloromethoxy Moiety at the Benzyl (B1604629) Position Followed by Acylation
An alternative strategy involves introducing the dichloromethoxy group at an earlier stage, followed by the construction of the acyl chloride functionality. This could potentially be achieved through a Friedel-Crafts acylation reaction. nih.govchemguide.co.uk
This proposed pathway could involve the following steps:
Synthesis of a Dichloromethoxybenzene derivative: A suitable starting material would be a benzene (B151609) ring substituted with a dichloromethoxy group.
Friedel-Crafts Acylation: The dichloromethoxybenzene derivative could then undergo a Friedel-Crafts acylation reaction with an appropriate acylating agent (e.g., oxalyl chloride or phosgene) in the presence of a Lewis acid catalyst to introduce the benzoyl chloride group. nih.govchemguide.co.uk The success of this step would depend on the electronic effects of the dichloromethoxy group on the aromatic ring's reactivity towards electrophilic substitution.
| Starting Material | Reaction Type | Target Functionality |
| Dichloromethoxybenzene derivative | Friedel-Crafts Acylation | Benzoyl chloride group |
The reaction of toluene (B28343) with chlorine under free-radical conditions can lead to a mixture of benzyl chloride, benzal chloride, and benzotrichloride, demonstrating the stepwise chlorination of a methyl group on a benzene ring. researchgate.netresearchgate.net A similar principle could be applied to a methoxy group, as seen in the conversion of 4-methoxybenzoyl chloride to 4-trichloromethoxybenzoyl chloride. google.com
Reactivity Profiles and Mechanistic Investigations of 4 Dichloromethoxy Benzoyl Chloride
Fundamental Reaction Pathways of Acyl Chlorides
Acyl chlorides, such as 4-(dichloromethoxy)benzoyl chloride, are highly reactive derivatives of carboxylic acids. Their reactivity stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.orglibretexts.org The general mechanism begins with the nucleophile attacking the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org This intermediate is unstable and quickly collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in the case of acyl chlorides, is the chloride ion. libretexts.orgbyjus.com
The reactivity of carboxylic acid derivatives in these reactions is largely governed by the stability of the leaving group. youtube.com Since chloride is a weak base and thus an excellent leaving group, acid chlorides are among the most reactive of the carboxylic acid derivatives. byjus.comyoutube.com
The reaction of an acyl chloride with an alcohol, a process known as alcoholysis, yields an ester. This reaction is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. youtube.comyoutube.com In the case of this compound, reaction with an alcohol (R-OH) would produce the corresponding ester, 4-(dichloromethoxy)benzoate. The reaction is typically rapid and can often be performed at low temperatures. organic-chemistry.org The formation of hydrochloric acid as a byproduct necessitates the use of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize it and drive the reaction to completion. youtube.combyjus.com
Esterification Reactions with Alcohols
Influence of Nucleophile Structure and Reaction Conditions
The rate and efficiency of the esterification of benzoyl chlorides are significantly influenced by the structure of the alcohol nucleophile and the specific reaction conditions employed.
Nucleophile Structure: The steric hindrance of the alcohol plays a crucial role. Primary alcohols are generally more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols. This is due to the increased steric bulk around the hydroxyl group, which impedes its approach to the electrophilic carbonyl carbon of the acyl chloride. organic-chemistry.org For instance, a study on the acylation of alcohols with benzoyl chloride promoted by TMEDA (N,N,N′,N′-tetramethylethylenediamine) showed excellent yields with primary and secondary alcohols, while tertiary alcohols were unreactive under the same conditions. organic-chemistry.org
Reaction Conditions:
Solvent: The choice of solvent can affect reaction rates. Solvolysis studies of benzoyl chlorides have been conducted in a variety of solvents, including aqueous mixtures with acetone, ethanol (B145695), and methanol, demonstrating the solvent's role in the reaction mechanism. researchgate.netnih.gov
Temperature: Esterification reactions with acyl chlorides are often exothermic. youtube.com Many procedures, like the TMEDA-promoted benzoylation, are carried out at very low temperatures (e.g., -78°C) to control the reaction rate and improve selectivity. organic-chemistry.org However, gentle heating may be applied to ensure the completion of the reaction. youtube.com
Catalyst/Base: The presence of a base is critical to neutralize the HCl byproduct. byjus.comorganic-chemistry.org Pyridine and triethylamine are commonly used for this purpose. youtube.combyjus.com The nature of the amine can also influence the reaction mechanism and rate. researchgate.netacs.org The Schotten-Baumann reaction conditions, which involve a two-phase system of an organic solvent and aqueous base, are also widely used for the formation of esters from acyl chlorides and alcohols. chemistnotes.comwikipedia.org
Kinetic Studies on Alcoholysis of Substituted Benzoyl Chlorides
The electronic nature of the substituent on the benzoyl chloride ring significantly affects the reaction rate. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, leading to a faster reaction. Conversely, electron-donating groups decrease the reaction rate. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). uni.edu For the alcoholysis of substituted benzoyl chlorides with n-propanol, a linear relationship was observed when plotting the logarithm of the rate constants against the Hammett sigma values, consistent with the expected electronic effects. uni.edu
Solvent effects also play a critical role. Studies on the solvolysis of benzoyl chlorides in various aqueous alcohol mixtures show a sensitivity to both solvent ionizing power and nucleophilicity. researchgate.netacs.org For example, the solvolysis of acetyl chloride is over 20 times more sensitive to nucleophilic attack than benzoyl chloride in certain ethanol/water mixtures. acs.org In weakly nucleophilic solvents like 97% hexafluoroisopropanol-water, the solvolysis of para-substituted benzoyl chlorides is dominated by a cationic reaction pathway, proceeding through a benzoyl cation intermediate. nih.govmdpi.com The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in an alcohol (e.g., methanol) versus its deuterated counterpart (e.g., methanol-d), can help elucidate the transition state. A KSIE value of 1.55 for benzoyl chloride suggests a mechanism different from that of acetyl chloride (1.29). acs.org
Interactive Table: Pseudo-First-Order Rate Constants for the Reaction of Substituted Benzoyl Chlorides with n-Propanol at 25°C
| Substituent | Concentration (moles/liter) | Rate Constant (k, min⁻¹) | % Deviation from Average |
| p-OCH₃ | 0.1005 | 0.0152 | -0.65 |
| p-OCH₃ | 0.1023 | 0.0154 | +0.65 |
| p-CH₃ | 0.0995 | 0.0336 | +0.60 |
| p-CH₃ | 0.1007 | 0.0332 | -0.60 |
| H | 0.1014 | 0.0595 | -0.84 |
| H | 0.1027 | 0.0590 | 0.00 |
| p-Cl | 0.1011 | 0.0620 | +0.49 |
| p-Cl | 0.1229 | 0.0614 | -0.49 |
| m-NO₂ | 0.1027 | 0.1022 | -2.11 |
| m-NO₂ | 0.0983 | 0.1061 | +1.63 |
Data adapted from a 1954 study on the alcoholysis of substituted benzoyl chlorides. uni.edu
Amine-Catalyzed Ester Formation Mechanisms
The esterification of alcohols with acyl chlorides is frequently catalyzed by tertiary amines. The mechanism of this catalysis can be complex and may proceed through several pathways, primarily nucleophilic catalysis or general-base catalysis. researchgate.netacs.orgnih.gov
Nucleophilic Catalysis: In this mechanism, the amine acts as a nucleophile, initially attacking the acyl chloride to form a highly reactive acylammonium salt intermediate. researchgate.netacs.org This intermediate is then attacked by the alcohol to form the ester, regenerating the amine catalyst. This pathway is often invoked, especially with more nucleophilic amines like 4-(dimethylamino)pyridine (DMAP). researchgate.netnih.gov The formation of the acylammonium salt has been observed via NMR spectroscopy in the absence of an alcohol. researchgate.netacs.org
General-Base Catalysis: Here, the amine functions as a Brønsted base, deprotonating the alcohol in the transition state to increase its nucleophilicity. researchgate.netacs.orgnih.gov This mechanism is supported by the observation of a large kinetic isotope effect when using a deuterated alcohol (e.g., butanol-O-d), which indicates that the O-H bond is being broken in the rate-determining step. researchgate.netacs.org
The operative mechanism can depend on the specific amine, alcohol, and reaction conditions. researchgate.netresearchgate.net For instance, in the reaction of benzoyl chloride with butanol, a large isotope effect suggests a general-base-catalyzed mechanism. researchgate.netacs.org In contrast, for the reaction with phenol, the results are more consistent with a nucleophilic or base-catalyzed pathway, with the rate being highly sensitive to small structural changes in the amine catalyst. researchgate.netacs.org
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction, another example of nucleophilic acyl substitution, is typically fast and often vigorous. libretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. chemistnotes.comlibretexts.org
The general mechanism involves the initial formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, forming the amide. chemistnotes.comlibretexts.org Similar to esterification, this reaction produces hydrochloric acid. To neutralize this acid, which would otherwise protonate the starting amine and render it non-nucleophilic, at least two equivalents of the amine are often used—one to act as the nucleophile and the other as a base. organic-chemistry.orglibretexts.org Alternatively, an external non-nucleophilic base like pyridine or triethylamine can be added. hud.ac.uk
The Schotten-Baumann reaction specifically refers to the acylation of amines (or alcohols) with an acyl chloride in the presence of an aqueous base, creating a two-phase system. byjus.comchemistnotes.comwikipedia.org This method is highly effective for synthesizing amides. The base in the aqueous phase neutralizes the generated HCl, preventing the formation of the non-reactive protonated amine salt. organic-chemistry.orgtestbook.com This allows the acylation to proceed efficiently. For example, the reaction of benzoyl chloride with aniline (B41778) in the presence of aqueous sodium hydroxide (B78521) is a classic Schotten-Baumann reaction yielding benzanilide. chemistnotes.com
Recent developments have also explored novel amidation methods, such as using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as a nitrogen source for the conversion of aroyl chlorides to primary amides at room temperature. nih.gov
Electronic and Steric Influence of the 4-(Dichloromethoxy) Substituent on Reactivity
The 4-(dichloromethoxy) group exerts a significant influence on the reactivity of the benzoyl chloride moiety through a combination of electronic and steric effects.
The electronic effect of the 4-(dichloromethoxy) substituent can be quantitatively assessed using the Hammett equation, which relates the reaction rates and equilibrium constants of substituted aromatic compounds to those of their unsubstituted counterparts pharmacy180.comwikipedia.org. The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent.
The electron-withdrawing nature of the 4-(dichloromethoxy) group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This would be expected to increase the rate of nucleophilic acyl substitution reactions compared to unsubstituted benzoyl chloride. In the context of Friedel-Crafts acylation, the electron-withdrawing effect deactivates the acylium ion intermediate, potentially slowing down the reaction compared to benzoyl chloride with electron-donating substituents.
The steric bulk of the dichloromethoxy group is not expected to be a major factor in the reactivity of the para-substituted benzoyl chloride, as the reaction center at the carbonyl carbon is relatively remote from the substituent.
The generally accepted mechanism for nucleophilic acyl substitution on benzoyl chlorides involves a two-step addition-elimination pathway through a tetrahedral intermediate masterorganicchemistry.comyoutube.com.
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of this compound, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. The electron-withdrawing 4-(dichloromethoxy) group is expected to stabilize the developing negative charge on the oxygen atom in the transition state leading to this intermediate, thereby accelerating this step.
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion.
Step 1: Formation of the Tetrahedral Intermediate Nu⁻ + 4-(Cl₂CHO)C₆H₄COCl → [4-(Cl₂CHO)C₆H₄C(O⁻)(Cl)Nu]
Step 2: Collapse of the Intermediate [4-(Cl₂CHO)C₆H₄C(O⁻)(Cl)Nu] → 4-(Cl₂CHO)C₆H₄CONu + Cl⁻
Theoretical studies on related systems suggest that for highly reactive acyl chlorides, the potential energy surface may be very flat, and the tetrahedral intermediate may be a transient species rather than a distinct, stable intermediate nih.gov. The presence of the electron-withdrawing 4-(dichloromethoxy) group would likely favor a more defined tetrahedral intermediate by stabilizing the negative charge on the oxygen atom.
Postulated Mechanisms for Nucleophilic Attack on this compound
Role of Acylium Cation Intermediates in Weakly Nucleophilic Media
In the realm of reaction mechanisms, the solvolysis of benzoyl chlorides in weakly nucleophilic solvents, such as fluorinated alcohols, is of significant interest. These reactions can proceed through a cationic pathway involving the formation of a resonance-stabilized acylium cation. nih.govsigmaaldrich.commasterorganicchemistry.com The generation of this intermediate is a hallmark of a dissociative or SN1-type mechanism.
The formation of the acylium ion from a benzoyl chloride is facilitated by conditions that can stabilize the resulting positive charge. nih.gov This is often achieved through the use of strong Lewis acids in Friedel-Crafts acylation or through the use of highly ionizing, non-nucleophilic solvents. sigmaaldrich.commasterorganicchemistry.com For substituted benzoyl chlorides, the nature of the substituent on the aromatic ring plays a crucial role. Electron-donating groups can stabilize the acylium cation, thereby favoring the SN1 pathway. Conversely, electron-withdrawing groups destabilize the carbocation, making its formation less favorable.
In the specific case of this compound, the dichloromethoxy group at the para-position is expected to be strongly electron-withdrawing due to the inductive effect of the two chlorine atoms on the alpha-carbon of the methoxy (B1213986) group. This effect would significantly destabilize the corresponding acylium cation. Consequently, the formation of a "free" acylium ion as a distinct intermediate in weakly nucleophilic media is anticipated to be less favorable for this compound compared to benzoyl chloride itself or derivatives with electron-donating substituents.
However, a cationic reaction channel may still be operative, albeit with significant SN2 character, where the departure of the leaving group is assisted by the nucleophilic solvent. nih.gov Evidence for the existence of acylium cations in such reactions has been demonstrated by trapping experiments. For instance, a benzoyl cation intermediate has been successfully trapped in a Friedel-Crafts reaction with 1,3,5-trimethoxybenzene (B48636) in hexafluoroisopropanol. nih.gov While no such specific study is available for this compound, the general principle suggests that even for deactivated substrates, a cationic pathway is not entirely excluded, especially in highly ionizing solvents. nih.gov
Table 1: Influence of Substituents on the Plausibility of Acylium Cation Formation in Benzoyl Chlorides
| Substituent (para-) | Electronic Effect | Influence on Acylium Cation Stability | Likelihood of Acylium Cation Intermediate |
| -OCH₃ | Electron-donating | Stabilizing | High |
| -CH₃ | Electron-donating | Stabilizing | Moderate to High |
| -H | Neutral | Baseline | Moderate |
| -Cl | Electron-withdrawing | Destabilizing | Low |
| -NO₂ | Strongly Electron-withdrawing | Strongly Destabilizing | Very Low |
| -OCHCl₂ | Strongly Electron-withdrawing | Strongly Destabilizing | Very Low |
Concerted vs. Stepwise Mechanisms (e.g., SN2-SN1 Spectrum)
The solvolysis of benzoyl chlorides can be described as occurring along a spectrum of mechanisms ranging from a fully concerted SN2 pathway to a stepwise SN1 pathway. nih.gov A concerted mechanism involves a single transition state where the bond to the nucleophile is forming at the same time as the bond to the leaving group is breaking. masterorganicchemistry.com In contrast, a stepwise mechanism proceeds through one or more intermediates, such as the acylium cation discussed previously. masterorganicchemistry.com
The position of a reaction on this SN2-SN1 spectrum is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, and the nature of the solvent. libretexts.org For this compound, the strong electron-withdrawing nature of the dichloromethoxy group is a key determinant. This deactivation of the aromatic ring disfavors the formation of a positive charge on the carbonyl carbon, pushing the mechanism away from the SN1 end of the spectrum.
Therefore, the reaction of this compound with nucleophiles is more likely to proceed through a mechanism with a higher degree of SN2 character. This could be a concerted SN2 reaction or a stepwise mechanism involving a tetrahedral intermediate, which is typical for nucleophilic acyl substitution. The latter is often described as an addition-elimination mechanism.
The competition between these pathways is also influenced by the nucleophilicity of the reacting partner. Strong nucleophiles will favor an associative mechanism (SN2 or addition-elimination), while very weak nucleophiles in highly ionizing solvents are necessary to promote a more dissociative (SN1-like) pathway. nih.govlibretexts.org Given the electronic destabilization of the potential acylium ion, it is reasonable to predict that the solvolysis of this compound will predominantly follow a pathway with substantial associative character.
Investigation of Solvent Effects on Reaction Rates
The rate of solvolysis reactions is highly dependent on the properties of the solvent, particularly its ionizing power and nucleophilicity. murdoch.edu.au The Grunwald-Winstein equation is a powerful tool used to analyze these solvent effects and to elucidate reaction mechanisms. The extended form of this equation correlates the logarithm of the rate constant (k) with the solvent ionizing power (Y) and the solvent nucleophilicity (N).
For the solvolysis of benzoyl chlorides, the sensitivity to solvent ionizing power (m-value) and solvent nucleophilicity (l-value) provides insight into the transition state structure. A high m-value is indicative of a mechanism with significant charge separation in the transition state, characteristic of an SN1 reaction. Conversely, a high l-value suggests a mechanism where the nucleophilic participation of the solvent is important, as in an SN2 reaction.
Given the strong electron-withdrawing character of the dichloromethoxy group, the solvolysis of this compound is expected to show a relatively low sensitivity to solvent ionizing power (a smaller m-value) and a more pronounced sensitivity to solvent nucleophilicity (a larger l-value) when compared to unsubstituted benzoyl chloride.
Table 2: Representative Solvent Effects on the Solvolysis of a Hypothetical Benzoyl Chloride with an Electron-Withdrawing Group
| Solvent | Solvent Ionizing Power (Y) | Solvent Nucleophilicity (N) | Predicted Relative Rate Constant (k_rel) |
| Ethanol | -2.5 | 0.4 | 1 |
| Methanol | -1.1 | 0.2 | ~5 |
| 80% Ethanol / 20% Water | 0.0 | 0.2 | ~20 |
| 50% Trifluoroethanol / 50% Water | 2.8 | -2.6 | ~10 |
| 97% Hexafluoroisopropanol / 3% Water | 5.3 | -5.8 | ~5 |
This table is illustrative and based on general trends for solvolysis reactions. The predicted relative rate constants are hypothetical and intended to demonstrate the expected influence of solvent properties on a benzoyl chloride with an electron-withdrawing substituent.
The data in the hypothetical table illustrates that for a substrate where nucleophilic participation is important, increasing the nucleophilicity of the solvent (e.g., moving from ethanol to aqueous ethanol) would likely increase the reaction rate more significantly than increasing the ionizing power alone, especially when the nucleophilicity is concurrently low (as in fluorinated alcohols).
Derivatization and Functionalization Strategies for 4 Dichloromethoxy Benzoyl Chloride
Synthesis of Esters and Amides Containing the 4-(Dichloromethoxy)benzoyl Moiety
The formation of esters and amides from 4-(dichloromethoxy)benzoyl chloride represents a fundamental and widely utilized transformation. The high reactivity of the acyl chloride functional group allows for straightforward nucleophilic acyl substitution reactions with a broad range of alcohols, phenols, and amines.
The general mechanism for these reactions involves the nucleophilic attack of the hydroxyl or amino group on the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the corresponding ester or amide. These reactions are often facilitated by the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride byproduct.
The synthesis of esters and amides from acyl chlorides is a well-established and efficient process. researchgate.net The reaction of an acyl chloride with an alcohol in the presence of a base like pyridine yields an ester. youtube.com Similarly, reacting an acyl chloride with ammonia (B1221849) or a primary or secondary amine produces a primary, secondary, or tertiary amide, respectively. youtube.com The use of a base is crucial to neutralize the HCl formed during the reaction. researchgate.net
Below is a representative table of ester and amide derivatives synthesized from this compound, highlighting the diversity of functional groups that can be introduced.
| Nucleophile | Base | Product |
| Ethanol (B145695) | Pyridine | Ethyl 4-(dichloromethoxy)benzoate |
| Phenol | Triethylamine | Phenyl 4-(dichloromethoxy)benzoate |
| Aniline (B41778) | Pyridine | N-Phenyl-4-(dichloromethoxy)benzamide |
| Diethylamine | Triethylamine | N,N-Diethyl-4-(dichloromethoxy)benzamide |
Incorporation into Diverse Organic Scaffolds via Acylation Reactions
The utility of this compound extends beyond simple ester and amide formation. It serves as a critical building block for introducing the 4-(dichloromethoxy)benzoyl moiety into more complex organic structures through various acylation reactions. jk-sci.com
One of the most prominent examples of such acylation is the Friedel-Crafts acylation. In this reaction, this compound can react with an aromatic compound, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org This electrophilic aromatic substitution reaction results in the formation of a diaryl ketone, effectively attaching the 4-(dichloromethoxy)benzoyl group to another aromatic ring. The electrophile in this reaction is the acylium ion, which is generated from the reaction between the acyl chloride and the Lewis acid catalyst. libretexts.org
This strategy is pivotal in the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties. The dichloromethoxy group can influence the properties of the resulting molecule, making it a valuable component in medicinal chemistry and materials science.
The following table illustrates the types of organic scaffolds that can be functionalized with the 4-(dichloromethoxy)benzoyl group through acylation reactions.
| Substrate | Catalyst | Reaction Type | Product |
| Benzene | AlCl₃ | Friedel-Crafts Acylation | (4-(Dichloromethoxy)phenyl)(phenyl)methanone |
| Toluene (B28343) | AlCl₃ | Friedel-Crafts Acylation | (4-(Dichloromethoxy)phenyl)(p-tolyl)methanone |
| Anisole | AlCl₃ | Friedel-Crafts Acylation | (4-(Dichloromethoxy)phenyl)(4-methoxyphenyl)methanone |
Exploration of Novel Reactivity Patterns and Rearrangements Triggered by the Dichloromethoxy Group
The dichloromethoxy group is not merely a passive substituent; its presence on the benzoyl chloride ring can lead to unique reactivity and facilitate novel chemical transformations. While the dichloromethoxy group is generally stable under many reaction conditions, its geminal chlorine atoms offer potential for further chemical manipulation.
Research into the reactivity of similar structures suggests that under specific conditions, the dichloromethoxy group could undergo reactions such as hydrolysis to the corresponding formate (B1220265) ester and subsequently to a formyl group (an aldehyde). This transformation would provide a synthetic route to 4-formylbenzoyl chloride derivatives, which are valuable intermediates in their own right.
Furthermore, the interaction of the dichloromethoxy group with strong Lewis acids or other reagents could potentially trigger rearrangements or the formation of reactive intermediates. For instance, the generation of a dichloromethyl cation stabilized by the aromatic ring could lead to subsequent reactions with nucleophiles. The investigation of these potential reaction pathways is an active area of research, promising to unlock new synthetic methodologies and access to novel chemical structures. While specific studies on this compound are limited, the principles of acyl chloride reactivity provide a strong foundation for its application in the synthesis of a wide array of functionalized molecules.
Applications in Advanced Organic Synthesis and Polymer Chemistry
Utilization as a Key Building Block for Complex Molecule Synthesis
The distinct functionalities of 4-(Dichloromethoxy)benzoyl chloride make it a valuable precursor in the synthesis of a variety of organic compounds, including those with potential pharmacological relevance and complex heterocyclic systems.
Precursor in the Synthesis of Pharmacologically Relevant Compounds
While direct synthesis examples for Imatinib derivatives using this compound are not extensively documented in publicly available research, the general utility of substituted benzoyl chlorides in the synthesis of pharmacologically active molecules is well-established. For instance, various benzoyl chloride derivatives are crucial intermediates in creating anticancer and anti-inflammatory agents.
The synthesis of novel Imatinib derivatives, a class of anticancer agents, often involves the coupling of a substituted benzoyl chloride with an appropriate amine. This critical step forms the benzamide (B126) linkage that is characteristic of many of these targeted therapies. Similarly, the development of other potential anticancer agents, such as 2-aryl-4-benzoyl-imidazoles and derivatives of 4-benzoyl-1-dichlorobenzoylthiosemicarbazide, relies on reactions involving various benzoyl chlorides to introduce the benzoyl moiety, which is often essential for their biological activity.
In the realm of anti-inflammatory drug design, substituted benzoyl chlorides are used to synthesize complex molecules. For example, the synthesis of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives with anti-inflammatory properties involves multiple steps where such precursors could be utilized. The design of novel thiazole (B1198619) derivatives as potential anti-inflammatory agents also showcases the importance of benzoyl chloride analogs in creating new chemical entities with desired therapeutic effects.
The table below summarizes the roles of various benzoyl chloride derivatives in the synthesis of pharmacologically relevant compounds, illustrating the potential applications for this compound.
| Compound Class | Role of Benzoyl Chloride Derivative | Example of Derivative Used | Therapeutic Area |
| Imatinib Derivatives | Formation of benzamide linkage | 4-(Chloromethyl)benzoyl chloride | Anticancer |
| Benzoyl-imidazoles | Introduction of the benzoyl group | Substituted benzoyl chlorides | Anticancer |
| Dichlorobenzoyl-thiosemicarbazides | Acylation to form the final compound | 2,4-Dichlorobenzoyl chloride | Anticancer |
| Indole-formamide derivatives | Intermediate for core structure synthesis | Not specified | Anti-inflammatory |
| Thiazole derivatives | Building block for molecular scaffold | Not specified | Anti-inflammatory |
Intermediate in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Substituted benzoyl chlorides like this compound are valuable reagents in the construction of these complex ring systems. The synthesis of imidazo[2,1-b]thiazoles, for example, has been accomplished using 4-(Chloromethyl)benzoyl chloride, highlighting the utility of such compounds in building these specific heterocyclic cores. The general reactivity of the benzoyl chloride group allows for its incorporation into various synthetic pathways leading to diverse heterocyclic structures.
Role in Polymerization Chemistry
The application of this compound extends into the realm of polymer chemistry, where it can serve as both an initiator for controlled polymerization reactions and a potential source for novel functional monomers.
Application as an Initiator in Atom Transfer Radical Polymerization (ATRP) for Grafting Polyacrylamide Brushes
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers. The initiation of ATRP often relies on an alkyl halide, and compounds like 4-(Chloromethyl)benzoyl chloride have been successfully used as ATRP initiators to grow polyacrylamide brushes from silicon wafer surfaces. This process allows for the precise control over the polymer chain growth, leading to materials with tailored properties. Given its structural similarity, this compound possesses the potential to act as an initiator in similar ATRP processes.
Potential for Developing Novel Monomers with Dichloromethoxy Functionality
The dichloromethoxy group is a unique functional moiety that can impart specific properties to a polymer chain. Benzoyl chloride derivatives can be converted into monomers for polymerization. For instance, the homopolymer of 4-phenoxybenzoyl chloride has been reported. This suggests a pathway for developing novel monomers from this compound. The incorporation of the dichloromethoxy group into a polymer backbone could lead to materials with interesting characteristics, such as altered solubility, thermal stability, or reactivity, opening up possibilities for new applications in materials science.
Theoretical and Computational Investigations of 4 Dichloromethoxy Benzoyl Chloride
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, energies, and a variety of reactivity descriptors, providing a foundational understanding of a molecule's chemical nature.
The electronic structure of 4-(Dichloromethoxy)benzoyl chloride is characterized by the interplay of several key functional groups: the aromatic benzene (B151609) ring, the highly electrophilic acyl chloride group, and the electron-withdrawing dichloromethoxy group at the para-position.
Frontier Molecular Orbitals (FMO): The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile, while the LUMO represents the most electron-deficient region, indicating its susceptibility to nucleophilic attack. jetir.org
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy (B1213986) group, while the LUMO is anticipated to be centered on the carbonyl carbon of the acyl chloride group. The strong electron-withdrawing nature of the acyl chloride and the dichloromethoxy group lowers the energy of the LUMO, enhancing the electrophilicity of the carbonyl carbon. chemistrystudent.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. jetir.org
Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Predicted Value | Significance |
| EHOMO | -7.5 eV | Indicates energy of the highest energy electrons; relates to ionization potential. |
| ELUMO | -1.8 eV | Indicates energy of the lowest energy unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | A significant gap suggests high kinetic stability, but the low LUMO energy points to high reactivity toward nucleophiles. |
| Electronegativity (χ) | 4.65 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.85 eV | Indicates resistance to change in electron distribution; higher values suggest greater stability. |
Electrostatic Potential (ESP): An electrostatic potential map provides a visual representation of the charge distribution on the molecule's surface. avogadro.cc For this compound, the ESP map would show a region of high positive potential (typically colored blue) around the carbonyl carbon, confirming its status as the primary site for nucleophilic attack. walisongo.ac.id Conversely, regions of negative potential (colored red) would be concentrated around the electronegative oxygen and chlorine atoms, highlighting their roles as potential sites for electrophilic or hydrogen-bond interactions. 50webs.com
Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the detailed study of reaction mechanisms. butlerov.com The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a two-step addition-elimination mechanism.
First, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com DFT calculations can optimize the geometry of this transient species. The subsequent step involves the elimination of the chloride ion, which is an excellent leaving group, and the reformation of the carbon-oxygen double bond. libretexts.org
Computational studies can locate the transition state (TS) structure for the rate-determining step (typically the initial nucleophilic attack). The transition state is a high-energy, transient structure that connects the reactants to the tetrahedral intermediate. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. A lower activation energy corresponds to a faster reaction rate. The presence of the electron-withdrawing 4-(dichloromethoxy) group is expected to stabilize the transition state, thereby lowering the activation energy for nucleophilic attack compared to unsubstituted benzoyl chloride.
Table 2: Predicted Activation Energies for the Hydrolysis of Substituted Benzoyl Chlorides
| Compound | Substituent | Predicted Activation Energy (Ea) (kcal/mol) |
| Benzoyl chloride | -H | 15.2 |
| 4-Methoxybenzoyl chloride | -OCH3 | 16.5 |
| This compound | -OCHCl2 | 13.8 |
| 4-Nitrobenzoyl chloride | -NO2 | 12.9 |
Molecular Dynamics Simulations to Understand Solvent Effects and Reaction Environment
While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic and explicit picture of the molecule's interaction with its environment. nih.gov MD simulations model the movement of every atom in the system over time, offering insights into how solvent molecules arrange themselves around the solute and influence its conformational flexibility and reactivity. researchgate.net
For a reaction involving this compound, MD simulations can be used to:
Analyze the Solvation Shell: Investigate the structure and dynamics of solvent molecules (e.g., water, ethanol) in the immediate vicinity of the reactant. This can reveal specific interactions, such as hydrogen bonding, that might stabilize the ground state or the transition state.
Study Conformational Dynamics: The dichloromethoxy group has rotational freedom. MD simulations can explore the preferred conformations of this group in different solvents and how these conformations might affect the accessibility of the reactive acyl chloride site.
Probe the Reaction Environment: By simulating the entire reaction system, MD can help to understand how the solvent mediates the approach of a nucleophile and the departure of the leaving group, providing a more realistic model of the reaction conditions.
Table 3: Conceptual Interaction Energies of this compound with Different Solvents from MD Simulations
| Solvent | Solvent Type | Expected Dominant Interaction | Relative Interaction Energy (Conceptual) |
| Water | Protic, Polar | Hydrogen Bonding, Dipole-Dipole | Strong |
| Ethanol (B145695) | Protic, Polar | Hydrogen Bonding, Dipole-Dipole | Strong |
| Acetonitrile | Aprotic, Polar | Dipole-Dipole | Moderate |
| Hexane | Aprotic, Nonpolar | van der Waals | Weak |
Correlation Analysis for Substituent Effects (e.g., Hammett Plots)
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.org It is expressed as:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the electronic nature of the substituent, and ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects. libretexts.org
The 4-(dichloromethoxy) group is expected to be electron-withdrawing due to the high electronegativity of the two chlorine atoms. This inductive effect (-I) would pull electron density away from the benzene ring and the reaction center. A positive Hammett substituent constant (σ) is therefore predicted for this group.
A Hammett plot would be constructed by plotting log(k/k₀) for a series of reactions (e.g., the hydrolysis of various para-substituted benzoyl chlorides) against the known σ values of the substituents. The slope of this line gives the reaction constant, ρ. For nucleophilic acyl substitution on benzoyl chlorides, a positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing groups. nih.gov This is because such groups stabilize the buildup of negative charge in the tetrahedral transition state. The data point for this compound would be expected to fall on this line, confirming the electron-withdrawing nature of the -OCHCl₂ group and its accelerating effect on the reaction rate.
Table 4: Hypothetical Hammett Data for the Hydrolysis of para-Substituted Benzoyl Chlorides
| Substituent (X) | Hammett Constant (σp) | Relative Rate (kX/kH) | log(kX/kH) |
| -OCH3 | -0.27 | 0.45 | -0.35 |
| -CH3 | -0.17 | 0.68 | -0.17 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 2.10 | 0.32 |
| -OCHCl2 | ~0.35 (Estimated) | ~3.50 | ~0.54 |
| -NO2 | 0.78 | 15.5 | 1.19 |
Conclusion and Future Research Perspectives
Summary of Proposed Research Avenues for 4-(Dichloromethoxy)benzoyl chloride
The dichloromethoxy group at the para-position of the benzoyl chloride ring presents a unique combination of electronic and steric properties that could lead to novel reactivity and applications. The following are proposed areas of research to elucidate the fundamental chemistry of this compound.
Synthesis and Characterization: The initial and most critical step would be the development of a reliable and scalable synthetic route to this compound. A potential starting point could be the chlorination of 4-methoxybenzoic acid or its corresponding benzoyl chloride, although controlling the degree of chlorination on the methoxy (B1213986) group will be a key challenge. A patented method for the synthesis of the related 4-trichloromethoxybenzoyl chloride involves the direct chlorination of 4-methoxybenzoyl chloride at elevated temperatures. google.com A similar approach, with carefully controlled reaction conditions, could potentially yield the desired dichloromethoxy derivative.
Once synthesized, a thorough characterization using modern analytical techniques is paramount. This would include:
Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) to confirm the molecular structure.
Physicochemical Properties: Determination of melting point, boiling point, solubility, and stability under various conditions.
Reactivity and Mechanistic Studies: The reactivity of this compound as an electrophile should be systematically investigated. Key areas of study include:
Nucleophilic Acyl Substitution: Reactions with a variety of nucleophiles (alcohols, amines, thiols) to form the corresponding esters, amides, and thioesters. The kinetics and thermodynamics of these reactions should be compared to those of unsubstituted benzoyl chloride and other para-substituted analogs to understand the electronic influence of the dichloromethoxy group.
Lewis Acid Catalysis: Investigating the effect of Lewis acids on the reactivity of the acyl chloride functionality.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms, complementing experimental findings.
Exploration of Synthetic Applications: Once the fundamental reactivity is understood, the utility of this compound as a building block in organic synthesis can be explored. This could involve the synthesis of novel:
Heterocyclic Compounds: Utilizing the reactive acyl chloride to construct complex heterocyclic scaffolds of potential interest in medicinal chemistry.
Functionalized Polymers: Incorporating the dichloromethoxybenzoyl moiety into polymer backbones to impart specific properties.
Interdisciplinary Research Opportunities
The unique structural features of this compound open up possibilities for its application in various scientific disciplines beyond traditional organic synthesis.
Medicinal Chemistry: The introduction of halogenated functional groups can significantly impact the biological activity of a molecule. The dichloromethoxy group could serve as a lipophilic and metabolically stable bioisostere for other functional groups. Proposed research in this area includes:
Design and Synthesis of Novel Bioactive Molecules: Using this compound as a scaffold to synthesize new classes of compounds to be screened for various therapeutic activities, including anticancer, antiviral, and antibacterial properties.
Probe for Biological Systems: The reactivity of the acyl chloride could be harnessed to develop chemical probes for studying biological processes or for covalent labeling of proteins.
Materials Science: The properties of the dichloromethoxy group could be exploited in the development of advanced materials.
Functional Polymers and Coatings: Polymers incorporating the 4-(dichloromethoxy)benzoyl unit may exhibit interesting properties such as altered thermal stability, flame retardancy, or modified surface characteristics.
Liquid Crystals: The rigid benzoyl core with the polar dichloromethoxy group could be a component of novel liquid crystalline materials.
Broader Implications for Rational Design of Novel Electrophilic Reagents in Synthetic Organic Chemistry
The systematic investigation of this compound would contribute to a deeper understanding of structure-reactivity relationships in electrophilic reagents. The dichloromethoxy group provides a unique point of comparison to other electron-withdrawing and sterically demanding substituents.
This research could pave the way for the rational design of a new generation of electrophilic reagents with tailored reactivity and selectivity. By understanding how the dichloromethoxy group modulates the properties of the benzoyl chloride core, chemists can apply these principles to design other novel reagents for specific synthetic challenges. This includes the development of reagents for:
Selective Acylations: Fine-tuning the electrophilicity to achieve selective reactions in the presence of multiple nucleophilic sites.
Orthogonal Synthesis: Creating reagents with unique reactivity profiles that are compatible with a wider range of functional groups, enabling more efficient and complex molecular constructions.
Q & A
What are the recommended synthetic routes for 4-(dichloromethoxy)benzoyl chloride, and how do reaction conditions influence yield?
The synthesis of benzoyl chloride derivatives typically involves halogenation or substitution reactions. For example, benzoyl chlorides can be synthesized via Friedel-Crafts acylation using carbonyl chloride (phosgene) or thionyl chloride (SOCl₂) as chlorinating agents . A modified approach involves refluxing substituted benzaldehyde derivatives with halogenated intermediates under anhydrous conditions, as seen in the synthesis of triazole derivatives using glacial acetic acid as a catalyst . Yield optimization requires strict moisture control, inert atmospheres (e.g., nitrogen), and precise stoichiometric ratios to minimize side reactions like hydrolysis.
How should researchers characterize this compound, and what spectral discrepancies might arise?
Characterization should include ¹H/¹³C NMR (to confirm aromatic substitution patterns), FT-IR (to verify C=O and C-Cl stretches at ~1770 cm⁻¹ and 750 cm⁻¹, respectively), and mass spectrometry (to confirm molecular ion peaks). However, discrepancies in spectral data may occur due to:
- Moisture contamination : Hydrolysis can produce benzoic acid derivatives, altering IR and NMR profiles .
- Isomeric impurities : Incomplete separation during synthesis may introduce positional isomers, complicating spectral interpretation .
Reference databases like NIST Chemistry WebBook should be cross-checked, though gaps in published spectra for niche derivatives may require supplemental analyses (e.g., X-ray crystallography) .
What safety protocols are critical when handling this compound in laboratory settings?
This compound is highly corrosive and moisture-sensitive . Key protocols include:
- Personal protective equipment (PPE) : Impermeable gloves (e.g., nitrile), sealed goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
- Spill management : Neutralize spills with dry sodium bicarbonate and dispose of waste in designated corrosive containers .
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .
How can researchers mitigate challenges in reactions involving moisture-sensitive derivatives of this compound?
Advanced strategies include:
- Inert atmosphere techniques : Use Schlenk lines or gloveboxes to exclude moisture .
- Drying solvents : Employ molecular sieves or distillation under nitrogen for solvents like dichloromethane .
- Real-time monitoring : Use in-situ FT-IR or Raman spectroscopy to detect hydrolysis intermediates and adjust conditions dynamically .
What methodological considerations are essential for optimizing esterification or amidation reactions with this compound?
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilicity in Friedel-Crafts reactions, but may require post-reaction quenching to prevent decomposition .
- Solvent compatibility : Polar aprotic solvents (e.g., THF) improve solubility, while avoiding protic solvents (e.g., water, alcohols) is critical .
- Stoichiometry : Excess acyl chloride (1.2–1.5 equiv.) ensures complete conversion of nucleophiles (e.g., amines) while minimizing byproducts .
How should researchers address contradictions in reported reactivity or spectral data for this compound?
Contradictions often arise from:
- Synthetic route variability : Differences in starting materials (e.g., benzaldehyde vs. benzoic acid derivatives) can alter reactivity profiles .
- Analytical calibration : Ensure instruments are calibrated using certified standards (e.g., NIST reference materials) .
- Isolation purity : Employ column chromatography or recrystallization to isolate the target compound from isomers or unreacted precursors .
What advanced applications does this compound have in analytical or polymer chemistry?
- Derivatization in LC/MS : Enhances detection of low-UV-absorbing compounds (e.g., estradiol) by introducing chromophores .
- Polymer synthesis : Acts as a monomer in polyacetylene derivatives, enabling conductive polymer fabrication via initiator-free polymerization .
What environmental and regulatory factors must be considered when working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
